N-Boc-L-Methionine sulfoximine methyl ester
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Overview
Description
N-Boc-L-Methionine sulfoximine methyl ester is a synthetic compound with the molecular formula C11H22N2O5S and a molecular weight of 294.37 g/mol . It is a derivative of methionine, an essential amino acid, and is characterized by the presence of a sulfoximine group, which imparts unique chemical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of reagents such as tert-butyl dicarbonate for Boc protection and appropriate sulfoximine precursors .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-Methionine sulfoximine methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfoximine group can be oxidized to form sulfonimidates.
Reduction: Reduction reactions can convert the sulfoximine group to other sulfur-containing functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfoximine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonimidates, reduced sulfur compounds, and substituted derivatives of this compound .
Scientific Research Applications
N-Boc-L-Methionine sulfoximine methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-L-Methionine sulfoximine methyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfoximine group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity . This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-Methionine: Lacks the sulfoximine group, making it less reactive in certain chemical reactions.
Methionine sulfoximine: Similar in structure but lacks the Boc protection group, affecting its stability and reactivity.
Sulfonimidates: Share the sulfoximine functionality but differ in their overall structure and reactivity.
Uniqueness
N-Boc-L-Methionine sulfoximine methyl ester is unique due to the presence of both the Boc protection group and the sulfoximine functionality. This combination imparts distinct chemical properties, making it a versatile compound in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(methylsulfonimidoyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S/c1-11(2,3)18-10(15)13-8(9(14)17-4)6-7-19(5,12)16/h8,12H,6-7H2,1-5H3,(H,13,15)/t8-,19?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSBAJJAQIJVSN-LQABBHMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=N)(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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